N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3-ETHOXY-4-HO-BENZYLIDENE)-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-ETHOXY-4-HO-BENZYLIDENE)-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3-ETHOXY-4-HO-BENZYLIDENE)-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-ETHOXY-4-HO-BENZYLIDENE)-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-HYDROXY-4-METHOXYBENZYLIDENE)-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-(3-ETHOXY-4-HYDROXYBENZYLIDENE)-3-(2-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-(3-ETHOXY-4-HO-BENZYLIDENE)-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific substitution pattern on the benzylidene and pyrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N4O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-19-10-13(8-9-17(19)25)12-21-24-20(26)16-11-15(22-23-16)14-6-4-5-7-18(14)27-2/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
JLVAPXLPTCTVMP-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
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